BenchChemオンラインストアへようこそ!

Crizotinib hydrochloride

Solubility Formulation Bioavailability

Crizotinib hydrochloride is the hydrochloride salt of the FDA-approved ALK/c-Met/ROS1 inhibitor PF-02341066 (Xalkori). With validated IC50 values of 20 nM (ALK), 8 nM (c-Met), and Ki <0.025 nM (ROS1), this ATP-competitive inhibitor provides reproducible triple-kinase targeting for preclinical cancer research. Its high DMSO solubility (97 mg/mL) and established in vivo efficacy (60% tumor volume reduction at 50–75 mg/kg/day) make it the standard-of-care control for evaluating next-generation ALK/ROS1 inhibitors and studying resistance mutations. Procure high-purity crizotinib hydrochloride to ensure assay consistency and reliable reference standards.

Molecular Formula C21H23Cl3FN5O
Molecular Weight 486.8 g/mol
CAS No. 1415560-69-8
Cat. No. B1139233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrizotinib hydrochloride
CAS1415560-69-8
Synonyms(R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine hydrochloride
Molecular FormulaC21H23Cl3FN5O
Molecular Weight486.8 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N.Cl
InChIInChI=1S/C21H22Cl2FN5O.ClH/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15;/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27);1H/t12-;/m1./s1
InChIKeyBTDNHKQCPIBABF-UTONKHPSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Crizotinib Hydrochloride (CAS 1415560-69-8) Supplier Guide for Research Procurement


Crizotinib hydrochloride (CAS 1415560-69-8), also known as PF-02341066 hydrochloride, is the hydrochloride salt form of the small-molecule tyrosine kinase inhibitor crizotinib [1]. It functions as an orally bioavailable, ATP-competitive dual inhibitor of anaplastic lymphoma kinase (ALK) and the mesenchymal-epithelial transition factor (c-Met), with reported IC50 values of 20 nM and 8 nM, respectively, in biochemical assays [2]. The compound also demonstrates potent activity against ROS1, with a reported Ki of less than 0.025 nM . Originally developed by Pfizer and approved as Xalkori, this active pharmaceutical ingredient (API) is a key research tool for studying ALK-, ROS1-, and c-Met-driven cancers, making its reliable procurement essential for preclinical studies.

Why Crizotinib Hydrochloride (CAS 1415560-69-8) Cannot Be Simply Replaced with Other ALK Inhibitors


The substitution of crizotinib hydrochloride with alternative ALK inhibitors like ceritinib, alectinib, or brigatinib is not scientifically straightforward due to fundamental differences in potency, selectivity, and clinical efficacy profiles. A comprehensive 2025 multi-dimensional evaluation of six ALK inhibitors revealed distinct advantages across safety, efficacy, and pharmaceutical properties, underscoring that these are not interchangeable agents [1]. Furthermore, crizotinib's unique triple-targeting profile (ALK, ROS1, c-Met) is not uniformly replicated by later-generation ALK inhibitors [2]. This necessitates a precise understanding of crizotinib hydrochloride's specific characteristics, which the following quantitative evidence will detail to inform rigorous scientific selection and procurement decisions.

Crizotinib Hydrochloride (CAS 1415560-69-8) Quantitative Evidence Guide


Crizotinib Hydrochloride vs. Crizotinib Free Base: Solubility Advantage for Research Formulation

The selection of the hydrochloride salt form of crizotinib (CAS 1415560-69-8) over its free base (CAS 877399-52-5) is a critical procurement decision with direct implications for in vitro and in vivo research. While the free base has poor water solubility, the hydrochloride salt exhibits significantly enhanced solubility. In DMSO, a common solvent for preparing stock solutions for in vitro assays, crizotinib hydrochloride has a reported solubility of 97 mg/mL, equivalent to 199.26 mM . This high solubility facilitates the preparation of concentrated and stable stock solutions, reducing the need for potentially confounding co-solvents or extended sonication, and directly impacts the reliability and reproducibility of preclinical experiments .

Solubility Formulation Bioavailability Salt Selection

Crizotinib Hydrochloride ALK Potency: Biochemical vs. Cell-Based IC50 Values

A critical parameter for research procurement is the compound's potency in relevant assays. Crizotinib hydrochloride demonstrates differential activity against its primary target, ALK, depending on the assay system. In a cell-free biochemical assay, the IC50 for ALK inhibition is 20 nM [1]. However, in a cell-based assay measuring inhibition of NPM-ALK tyrosine phosphorylation, the IC50 is 24 nM . This 20% difference between biochemical and cellular potency is a key consideration for experimental design. For context, in the same cell-based assay format, its potency against c-Met phosphorylation is 11 nM , indicating that c-Met is a more potently inhibited target than ALK in a cellular context.

ALK Kinase Inhibitor Potency IC50

Crizotinib Hydrochloride Supplier Purity: HPLC Batch Analysis Comparison

For rigorous research, the purity of a compound is a non-negotiable factor. Crizotinib hydrochloride from a key supplier, Selleck Chemicals, is routinely verified with HPLC, with reported batch purities of 99.08% [1], 99.49% , and 99.82% . This level of detail allows a researcher to compare directly with another vendor's claim of >99.0% purity (without a specific batch value) . The provision of specific batch-certified purity values (e.g., 99.82% vs. 99.08%) is a distinguishing factor for procurement, as it enables researchers to select a supplier offering the highest possible purity and the most transparent, batch-specific analytical data for their critical experiments.

HPLC Purity Quality Control Analytical Chemistry

Crizotinib Clinical Efficacy: Head-to-Head Progression-Free Survival (PFS) vs. Alectinib and Brigatinib

While crizotinib is a foundational ALK inhibitor, its position in the therapeutic landscape is defined by direct comparisons to newer agents. In the phase 3 ALEX trial, alectinib demonstrated superior progression-free survival (PFS) compared to crizotinib in treatment-naïve ALK-positive NSCLC patients [1]. The 5-year overall survival (OS) rate was 62.5% for alectinib versus 45.5% for crizotinib [1]. Similarly, in the ALTA-1L trial, brigatinib showed a median PFS of 24 months compared to 11.1 months for crizotinib (HR, 0.48; 95% CI, 0.35-0.66) [1]. These data establish crizotinib's benchmark role and explain why it is often superseded in first-line therapy but remains a critical comparator for research into next-generation ALK inhibitors and resistance mechanisms.

Progression-Free Survival NSCLC Clinical Trial ALEX ALTA-1L

Crizotinib Hydrochloride ROS1 Potency: Ki Value for a Key Off-Target Kinase

The clinical and research utility of crizotinib extends beyond ALK to include ROS1-positive malignancies. Its potent inhibition of ROS1 is a key differentiator from some other ALK inhibitors. Crizotinib hydrochloride has a reported inhibition constant (Ki) for ROS1 of less than 0.025 nM . This high affinity explains its activity in ROS1-rearranged cancers. In contrast, while crizotinib also inhibits c-Met (IC50 8-11 nM), it is >1,000-fold selective for c-Met over other kinases like VEGFR2 and PDGFRβ . This selective, multi-target profile (ALK, ROS1, c-Met) is a specific reason for procuring crizotinib hydrochloride over a compound that is purely an ALK inhibitor, as it enables research into cross-talk and resistance pathways involving these three kinases.

ROS1 Kinase Inhibitor Ki Selectivity

Crizotinib Hydrochloride (CAS 1415560-69-8) Application Scenarios


Preclinical In Vivo Efficacy Studies in ALK/ROS1-Driven Xenograft Models

Due to its well-characterized oral bioavailability (43%) and established in vivo efficacy in reducing tumor volume by 60% at 50-75 mg/kg/day in xenograft models [1], crizotinib hydrochloride is the standard-of-care control agent for evaluating novel ALK or ROS1 inhibitors in vivo. Its use as a comparator is essential for demonstrating the improved efficacy or CNS penetration of next-generation compounds.

In Vitro Modeling of Acquired Resistance to ALK Inhibition

Crizotinib hydrochloride is a critical reagent for generating and characterizing ALK inhibitor-resistant cell lines. The known emergence of secondary mutations in the ALK kinase domain (e.g., L1196M, G1269A) under crizotinib selection pressure is foundational knowledge in the field . Procuring high-purity crizotinib hydrochloride enables the reproducible creation of these models to study resistance mechanisms and screen for next-generation inhibitors effective against crizotinib-resistant mutants.

Biochemical and Cell-Based Assays for ALK, ROS1, and c-Met Kinase Activity

Given its validated potency in cell-free (ALK IC50 20 nM, c-Met IC50 8 nM) and cell-based (ALK IC50 24 nM, c-Met IC50 11 nM) assays, crizotinib hydrochloride is an ideal positive control compound for high-throughput screening (HTS) or secondary validation assays targeting these kinases [2]. Its high solubility in DMSO (97 mg/mL) facilitates automated liquid handling for large-scale screening campaigns.

Development and Validation of Analytical Methods for Quality Control

The availability of high-purity crizotinib hydrochloride (e.g., 99.82% by HPLC) makes it a suitable reference standard for developing and validating analytical methods, such as the stability-indicating HPLC-UV method reported for quantifying crizotinib and its related impurities in pharmaceutical preparations [3]. This application is crucial for both academic research and industrial quality control settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Crizotinib hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.